molecular formula C10H12Cl2O5 B14382835 Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate CAS No. 88382-30-3

Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate

Katalognummer: B14382835
CAS-Nummer: 88382-30-3
Molekulargewicht: 283.10 g/mol
InChI-Schlüssel: MTIYBTYKNVINGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate is a complex organic compound with a unique structure that includes an oxirane ring and dichloroethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate typically involves the reaction of diethyl oxalate with 2,2-dichloroethenyl magnesium bromide, followed by cyclization to form the oxirane ring. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The dichloroethenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific solvents and temperatures to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield diethyl oxirane-2,2-dicarboxylate, while reduction could produce diethyl 3-(2,2-dichloroethyl)oxirane-2,2-dicarboxylate.

Wissenschaftliche Forschungsanwendungen

Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The dichloroethenyl group may also contribute to its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl oxirane-2,2-dicarboxylate
  • Diethyl 3-(2-chloroethenyl)oxirane-2,2-dicarboxylate
  • Diethyl 3-(2,2-dibromoethenyl)oxirane-2,2-dicarboxylate

Uniqueness

Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate is unique due to the presence of the dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

88382-30-3

Molekularformel

C10H12Cl2O5

Molekulargewicht

283.10 g/mol

IUPAC-Name

diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate

InChI

InChI=1S/C10H12Cl2O5/c1-3-15-8(13)10(9(14)16-4-2)6(17-10)5-7(11)12/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

MTIYBTYKNVINGR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(C(O1)C=C(Cl)Cl)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.